2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile
Brand Name: Vulcanchem
CAS No.: 115787-67-2
VCID: VC20856212
InChI: InChI=1S/C11H9N5O3S/c12-4-7(3-6-1-2-20-5-6)8-9(16(18)19)10(17)15-11(13)14-8/h1-2,5,7H,3H2,(H3,13,14,15,17)
SMILES: C1=CSC=C1CC(C#N)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-]
Molecular Formula: C11H9N5O3S
Molecular Weight: 291.29 g/mol

2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile

CAS No.: 115787-67-2

Cat. No.: VC20856212

Molecular Formula: C11H9N5O3S

Molecular Weight: 291.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile - 115787-67-2

Specification

CAS No. 115787-67-2
Molecular Formula C11H9N5O3S
Molecular Weight 291.29 g/mol
IUPAC Name 2-(2-amino-5-nitro-6-oxo-1H-pyrimidin-4-yl)-3-thiophen-3-ylpropanenitrile
Standard InChI InChI=1S/C11H9N5O3S/c12-4-7(3-6-1-2-20-5-6)8-9(16(18)19)10(17)15-11(13)14-8/h1-2,5,7H,3H2,(H3,13,14,15,17)
Standard InChI Key KZCXUJYOMDAJJN-UHFFFAOYSA-N
Isomeric SMILES C1=CSC=C1CC(C#N)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-]
SMILES C1=CSC=C1CC(C#N)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-]
Canonical SMILES C1=CSC=C1CC(C#N)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator